1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-
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Overview
Description
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- is a compound belonging to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two 1,3,4-oxadiazole rings connected by a 1,4-phenylene linker, with decyloxyphenyl groups attached to the oxadiazole rings. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of significant scientific research.
Preparation Methods
The synthesis of 1,3,4-oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- typically involves the following steps:
Ester Substitution: The synthesis begins with the ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate.
Cyclization: The resulting intermediate undergoes cyclization in the presence of phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the decyloxyphenyl groups can be replaced with other substituents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,2’-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]- can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is known for its electron-transporting properties and is used in similar applications.
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole: This compound has shown promising central nervous system depressant activities.
1,3,4-Oxadiazole derivatives: Various derivatives of 1,3,4-oxadiazole exhibit diverse biological activities and are used in different fields.
Properties
CAS No. |
127498-48-0 |
---|---|
Molecular Formula |
C42H54N4O4 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-[4-[5-(4-decoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C42H54N4O4/c1-3-5-7-9-11-13-15-17-31-47-37-27-23-35(24-28-37)41-45-43-39(49-41)33-19-21-34(22-20-33)40-44-46-42(50-40)36-25-29-38(30-26-36)48-32-18-16-14-12-10-8-6-4-2/h19-30H,3-18,31-32H2,1-2H3 |
InChI Key |
MLXSKYPXYOJQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCCCCCC |
Origin of Product |
United States |
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